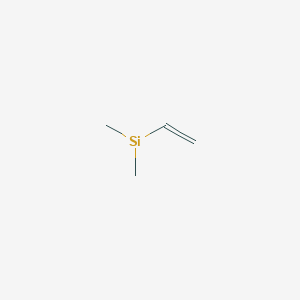

Dimethylvinylsilane

Description

Properties

InChI |

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSBWQYHSLNOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Organometallic Chemistry of Dimethylvinylsilane

Mechanistic Investigations of Hydrosilylation Reactions Involving Dimethylvinylsilane

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. When this compound acts as the substrate, the reaction typically involves the addition of another silane's Si-H bond across its vinyl group. The mechanisms of these reactions are heavily influenced by the catalytic system employed.

Homogeneous and Heterogeneous Catalytic Systems in Hydrosilylation

The hydrosilylation of unsaturated compounds can be effectively catalyzed by both homogeneous and heterogeneous systems, with platinum complexes being historically significant. nih.govnih.govresearchgate.net Homogeneous catalysts, such as Karstedt's catalyst, dissolve in the reaction medium, offering high activity and selectivity. nih.govscispace.com The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. researchgate.net This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene (this compound), migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the product. researchgate.net

While homogeneous catalysts are highly effective, their separation from the product can be challenging. scispace.com This has driven research into heterogeneous catalysts, which are supported on solid materials like silica, carbon nanotubes, or polymers. scispace.comrhhz.net These catalysts offer the advantage of easy recovery and recyclability. scispace.com For instance, silica-supported Karstedt-type catalysts have been developed and have shown good catalytic activity for the hydrosilylation of olefins at room temperature. rhhz.net The fundamental mechanistic steps on the surface of these heterogeneous catalysts are thought to mirror those of their homogeneous counterparts, involving active platinum sites.

Recent advancements have also explored the use of earth-abundant transition metals like iron and cobalt, as well as rhodium complexes, to develop more sustainable and cost-effective hydrosilylation catalysts. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Hydrosilylation Processes

The regioselectivity of hydrosilylation refers to the orientation of the Si-H addition across the double bond of this compound, leading to either the α- or β-adduct. The choice of catalyst plays a crucial role in determining the regiochemical outcome. For example, rhodium-catalyzed hydrosilylation of unactivated alkenes has been shown to achieve excellent regioselectivity. nih.gov The electronic and steric properties of the ligands on the metal center can influence the approach of the vinylsilane to the catalyst, thereby directing the addition to a specific carbon of the vinyl group.

Stereoselectivity in hydrosilylation pertains to the spatial arrangement of the atoms in the product. For instance, rhodium-catalyzed hydrosilylation of alkynes using a XantPhos ligand has been demonstrated to produce β-(Z) vinylsilanes with high stereoselectivity. acs.org While this specific example involves alkynes, the principles of ligand design to control the stereochemical outcome are applicable to the hydrosilylation of alkenes like this compound. Chiral catalysts are employed to achieve enantioselective hydrosilylation, which is critical in the synthesis of optically active organosilicon compounds. nih.govchemrxiv.org

The interplay between the catalyst, ligands, and substrate determines the dominant reaction pathway and thus the structure of the final product.

| Catalyst System | Substrate Type | Key Feature | Outcome |

| Platinum Complexes (e.g., Karstedt's catalyst) | Alkenes | High activity | Effective hydrosilylation |

| Rhodium/XantPhos | Alkynes | High stereoselectivity | β-(Z) vinylsilanes |

| Chiral Rhodium Complexes | Unactivated Alkenes | High enantioselectivity | Si-stereogenic silanes |

Dehydrogenative Silylation Reactions

Dehydrogenative silylation is an alternative reaction pathway where a C-H bond of an alkene is substituted with a silyl (B83357) group, accompanied by the release of hydrogen gas. This reaction offers an atom-economical route to vinylsilanes. Ruthenium alkylidene complexes have been shown to catalyze the dehydrogenative silylation of vinylarenes with alkoxysilanes, yielding (E)-vinylsilanes with high regio- and stereocontrol. rhhz.net In the context of this compound, this would involve the reaction of its vinyl C-H bond with another silane (B1218182).

Manganese(I) complexes have also been reported to catalyze the dehydrogenative silylation of terminal alkenes, selectively producing E-vinylsilanes. nih.gov Mechanistic studies suggest that these reactions can proceed through parallel pathways, one of which is an acceptorless route that releases dihydrogen, while another may involve an alkene as a sacrificial hydrogen acceptor. nih.govnih.gov The choice of catalyst and reaction conditions can steer the reaction towards either hydrosilylation or dehydrogenative silylation. rhhz.net

Cross-Coupling Reactions Mediated by this compound Derivatives

This compound can be functionalized to create derivatives that are valuable partners in cross-coupling reactions for the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis.

Strategies for Carbon-Carbon Bond Formation

A notable example involves the use of 2-pyridyldimethyl(vinyl)silane in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The 2-pyridyl group can act as a directing group, influencing the reactivity and selectivity of the coupling process. This derivative serves as a versatile platform for the synthesis of multisubstituted olefins through sequential cross-coupling reactions. acs.orgacs.org

One powerful strategy is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.org The silyl-Heck reaction is a variation where a silyl group is introduced. nih.govnih.gov In the case of 2-pyridyldimethyl(vinyl)silane, a Heck-type coupling with an organic iodide can occur at the β-position of the vinyl group to yield a β-substituted vinylsilane. nih.gov

Following the initial Heck-type coupling, the resulting vinylsilane can undergo a subsequent Hiyama-type coupling. The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide. The 2-pyridyldimethylsilyl group can be activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transfer of the vinyl group to the palladium center, which then couples with a second organic halide. acs.org This sequential Heck/Hiyama coupling allows for the diversity-oriented and stereoselective synthesis of a wide range of multisubstituted olefins. acs.orgacs.org

Other well-established cross-coupling reactions of vinylsilanes include the Suzuki-Miyaura coupling (with organoboron reagents) and the Stille coupling (with organotin reagents). openochem.orgwikipedia.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the organometallic reagent (the vinylsilane derivative), and reductive elimination of the final coupled product. wikipedia.orgopenochem.orgwikipedia.org

| Cross-Coupling Reaction | Key Reagents | Catalyst System | Product Type |

| Heck-type Coupling | 2-Pyridyldimethyl(vinyl)silane, Organic Iodide | Pd₂(dba)₃ / Tri-2-furylphosphine | β-Substituted Vinylsilanes |

| Hiyama-type Coupling | Vinylsilane, Organic Halide, Fluoride Source | Palladium Catalyst | Di- and Trisubstituted Olefins |

| Suzuki-Miyaura Coupling | Vinylsilane (as boronic acid/ester), Organic Halide | Palladium Catalyst, Base | Biaryls, Styrenes, etc. |

| Stille Coupling | Vinylstannane (derived from vinylsilane), Organic Halide | Palladium Catalyst | Various C-C coupled products |

Cycloaddition Reactions (e.g., [2+4] Cycloaddition)

The vinyl group of this compound can participate as a 2π-electron component in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. wikipedia.orglibretexts.orgsigmaaldrich.com The most prominent among these is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orglibretexts.orgsigmaaldrich.com

In a typical Diels-Alder reaction, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component) to form a six-membered ring. wikipedia.org this compound can act as the dienophile. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making this a highly stereospecific reaction. masterorganicchemistry.com

The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, where the new sigma bonds are formed simultaneously in a cyclic transition state. wikipedia.orgmdpi.com However, metal-catalyzed cycloadditions can proceed through stepwise mechanisms involving metallacycle intermediates. nih.gov For instance, iron-catalyzed [4+2] cycloadditions of vinylsilanes with 1,3-dienes have been described. nih.gov In these reactions, the catalyst facilitates the formation of a metallacyclic intermediate, which then undergoes reductive elimination to yield the cycloadduct. The substitution pattern on the diene can control the formation of different metallacycles, thereby influencing the chemoselectivity between [2+2] and [4+2] cycloaddition pathways. nih.gov

The reactivity of this compound as a dienophile can be influenced by Lewis acids. Lewis acids can coordinate to the silicon atom or to a substituent on the vinyl group, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. Lewis acid catalysis can also enhance the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

| Reaction Type | Reactants | Key Feature | Product |

| Thermal [4+2] Cycloaddition | This compound, Conjugated Diene | Concerted mechanism | Substituted cyclohexene |

| Iron-Catalyzed [4+2] Cycloaddition | This compound, 1,3-Diene | Metallacycle intermediate | Substituted cyclohexene |

| Lewis Acid-Promoted [2+2] Cycloaddition | Ketenes, Alkenes | In situ ketene (B1206846) generation | Cyclobutanones |

Oxidative Pathways and Autoxidation Mechanisms of Dimethylsilane (B7800572) Analogues

The oxidation of organosilanes, including vinylsilanes and related analogues, can proceed through several pathways, including enzyme-catalyzed reactions, chemical oxidation, and free-radical autoxidation. These processes are crucial for both the synthesis of functionalized organosilicon compounds and for understanding the degradation of these materials.

Autoxidation Mechanism:

Autoxidation describes the oxidation of compounds through a spontaneous reaction with atmospheric oxygen at ambient temperatures. wikipedia.org The process is a free-radical chain reaction that generally follows the basic autoxidation scheme (BAS), which can be applied to organosilane analogues. wikipedia.org The mechanism consists of three primary stages:

Initiation: The reaction begins with the formation of a silyl radical (R₃Si•) from a silane precursor (R₃Si-H). This can be triggered by initiators such as heat, light, or the presence of metal catalysts, which facilitate the abstraction of a hydrogen atom.

Initiator → R•

R• + R₃Si-H → RH + R₃Si•

Propagation: The silyl radical rapidly reacts with molecular oxygen (O₂) to form a silylperoxy radical (R₃SiOO•). This radical can then abstract a hydrogen atom from another silane molecule, generating a silyl hydroperoxide (R₃SiOOH) and a new silyl radical, thus propagating the chain reaction.

R₃Si• + O₂ → R₃SiOO•

R₃SiOO• + R₃Si-H → R₃SiOOH + R₃Si•

Termination: The chain reaction is terminated when radicals combine to form stable, non-radical products.

2 R₃Si• → R₃Si-SiR₃

2 R₃SiOO• → Non-radical products + O₂

This autocatalytic process often exhibits an induction period followed by an accelerated uptake of oxygen. wikipedia.org Unsaturated compounds are particularly susceptible to autoxidation. wikipedia.org

Specific Oxidative Pathways:

Beyond general autoxidation, several specific chemical and biochemical oxidative pathways are employed to functionalize organosilanes and vinylsilanes.

Hydroxylation to Silanols: A primary oxidative pathway for organosilanes is the conversion of a silicon-hydrogen or silicon-carbon bond into a silicon-hydroxyl group, forming a silanol. wikipedia.orgresearchgate.net This can be achieved using various oxidants. An organocatalytic method utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) to achieve high yields of silanols from various organosilanes. researchgate.net Additionally, enzymatic approaches using peroxygenases, such as the recombinant peroxygenase from Agrocybe aegerita (AaeUPO), can efficiently hydroxylate a broad range of organosilanes. tudelft.nl

Epoxidation of the Vinyl Group: For vinylsilane analogues, the carbon-carbon double bond is a key site for oxidation. Epoxidation can be readily accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govwikipedia.org This reaction forms a silyl epoxide intermediate, which is versatile and can be subsequently transformed into other functional groups like ketones or allylic alcohols. nih.govwikipedia.org

Oxidative C-Si Bond Cleavage (Tamao-Fleming Oxidation): A powerful synthetic method for converting a carbon-silicon bond into a carbon-oxygen bond is the Tamao-Fleming oxidation. While this review focuses on this compound, this reaction is a cornerstone of organosilane chemistry. The process typically involves a two-step sequence where the silane is treated with a peroxy acid or other oxidant in the presence of a fluoride source, leading to the formation of an alcohol with retention of configuration at the carbon atom.

The table below summarizes various oxidative pathways applicable to dimethylsilane analogues.

| Oxidative Pathway | Reagents/Catalyst | Substrate Type | Primary Product | Reference(s) |

| Autoxidation | Molecular Oxygen (O₂) | Organosilanes (with Si-H) | Silyl Hydroperoxides | wikipedia.org |

| Organocatalytic Hydroxylation | H₂O₂, 2,2,2-trifluoroacetophenone | Organosilanes | Silanols | researchgate.net |

| Enzymatic Hydroxylation | H₂O₂, Peroxygenase (AaeUPO) | Various Organosilanes | Silanols | tudelft.nl |

| Epoxidation | m-CPBA or other peroxy acids | Vinylsilanes | Silyl Epoxides | nih.govwikipedia.org |

| C-Si Bond Oxidation | Aqueous Fluoride and Peroxide | Siletanes | Diols/Carbonyls | organic-chemistry.org |

Reactivity in Nucleophilic Addition and Substitution Reactions

The reactivity of this compound in nucleophilic reactions is dictated by the electronic properties of the vinylsilyl group. The carbon-carbon double bond in vinylsilanes is generally electron-rich, making it more susceptible to attack by electrophiles rather than nucleophiles. nih.gov

Nucleophilic Addition:

Direct nucleophilic addition to the unactivated double bond of this compound is an unfavorable process. The C=C bond lacks significant electrophilic character at the β-carbon, which is the typical site of attack in conjugate additions. wikipedia.org

However, nucleophilic addition to vinylsilanes can occur if the double bond is "activated" by an adjacent electron-withdrawing group (EWG). In such cases, the vinylsilane becomes a Michael acceptor, and the reaction proceeds as a conjugate (or 1,4-) addition. wikipedia.orgorganic-chemistry.org The EWG polarizes the π-system, creating a partial positive charge on the β-carbon and rendering it susceptible to nucleophilic attack.

The general mechanism for a Michael addition to an activated vinylsilane is as follows:

A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the activated vinylsilane.

The π-electrons of the double bond shift to the α-carbon, forming a resonance-stabilized carbanion (enolate).

The carbanion is subsequently protonated by a proton source (e.g., from the solvent or a workup step) to yield the final addition product.

While this compound itself is not an activated Michael acceptor, this reactivity pattern is fundamental to understanding the potential for nucleophilic additions in functionalized vinylsilane systems. Examples of nucleophiles that participate in such reactions with activated alkenes include enolates, amines (aza-Michael), and thiols (thia-Michael). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution:

Nucleophilic vinylic substitution on this compound is a highly disfavored reaction pathway. This low reactivity is attributed to several factors:

Electron Repulsion: The electron-rich π-system of the double bond repels incoming nucleophiles.

High Energy Transition State: A direct Sₙ2-type attack on an sp²-hybridized carbon is difficult, as the nucleophile would need to approach in the plane of the double bond, encountering significant steric hindrance.

Poor Leaving Group: For a substitution reaction to occur, a group must depart from the vinylic carbon. In this compound, neither a hydride ion (H⁻) nor the dimethylsilyl group is a viable leaving group under typical nucleophilic substitution conditions.

In contrast to their inertness towards nucleophilic substitution, vinylsilanes readily undergo electrophilic substitution, where an electrophile replaces the silyl group. wikipedia.orgchemtube3d.com This highlights the characteristic nucleophilic nature of the vinylsilane double bond.

The table below summarizes the general reactivity of this compound in these reaction types.

| Reaction Type | Reactivity of this compound | Reason | Conditions for Reactivity | Reference(s) |

| Nucleophilic Addition | Unreactive | The double bond is electron-rich and not electrophilic. | Requires activation with an electron-withdrawing group (Michael Acceptor). | nih.govwikipedia.orgorganic-chemistry.org |

| Nucleophilic Substitution | Unreactive / Disfavored | sp² carbon is sterically hindered; repulsion from π-system; lack of a good leaving group. | Not a feasible pathway under standard conditions. | wikipedia.orgchemtube3d.com |

Polymerization Science and Advanced Materials Applications of Dimethylvinylsilane

Polymerization Mechanisms Involving Dimethylvinylsilane Monomers

This compound's reactivity, stemming from its vinyl group and silicon atom, allows it to undergo polymerization through several distinct mechanisms. These methods are employed to create a diverse range of silicon-containing polymers with tailored properties and architectures. The primary polymerization pathways include anionic living polymerization, free radical polymerization, thermal polymerization, and hydrolytic polycondensation.

Anionic Living Polymerization

Anionic living polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. advancedsciencenews.comadvancedsciencenews.com The "living" nature of this polymerization means that the propagating chain ends remain active indefinitely in the absence of terminating agents. uni-bayreuth.de This characteristic allows for the sequential addition of monomers to create block copolymers. x-mol.net

The process is initiated by a potent nucleophile, such as an organolithium compound, which attacks the vinyl group of the this compound monomer. This attack forms a carbanionic propagating species.

Initiation: The initiator adds to the monomer, creating a propagating center.

Propagation: The carbanionic chain end continues to add monomer units in a sequential fashion. The rate of polymerization can be significantly influenced by the solvent, with polar solvents like tetrahydrofuran (THF) leading to much faster rates than nonpolar hydrocarbon solvents. uni-bayreuth.de

Termination (Deliberate): The living polymer chains can be intentionally terminated by adding a quenching agent, or they can be used to initiate the polymerization of another monomer to form block copolymers.

This method's precision is crucial for creating advanced materials where control over the polymer's microstructure is paramount. advancedsciencenews.com While direct studies on this compound are specific, the principles derived from related monomers like (4-vinylphenyl)dimethylsilane demonstrate the applicability of anionic living polymerization to vinyl-functionalized silane (B1218182) monomers. acs.org

Table 1: Key Characteristics of Anionic Living Polymerization

| Feature | Description |

|---|---|

| Control | Precise control over molecular weight and architecture. advancedsciencenews.com |

| Polydispersity | Produces polymers with a very narrow molecular weight distribution. |

| "Living" Ends | Propagating chain ends remain active until intentionally terminated. uni-bayreuth.de |

| Initiators | Typically strong nucleophiles, such as organolithium compounds. |

| Block Copolymers | The living nature allows for the synthesis of well-defined block copolymers. x-mol.net |

Free Radical Polymerization

Free radical polymerization is one of the most common and versatile methods for polymerizing vinyl monomers. youtube.com The process occurs in three distinct phases: initiation, propagation, and termination. mdpi.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often an organic peroxide, which decomposes upon heating. youtube.com This radical then adds to the double bond of a this compound monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical attacks another monomer, and this process repeats, rapidly extending the polymer chain. youtube.commdpi.com

Termination: The growth of a polymer chain is halted when two radical chain ends combine or undergo disproportionation.

The kinetics of free radical polymerization, as studied with analogous monomers like dimethyl vinylphosphonate, often show a first-order dependence on the monomer concentration and a square-root dependence on the initiator concentration. researchgate.net However, the molecular weights of polymers produced via this method can sometimes be limited due to chain transfer reactions, where the growing radical abstracts an atom from another molecule (such as the monomer), terminating the chain and starting a new one. researchgate.net

Table 2: Stages of Free Radical Polymerization

| Stage | Mechanism |

|---|---|

| Initiation | An initiator (e.g., organic peroxide) forms a free radical, which then reacts with a monomer. youtube.com |

| Propagation | The monomer radical adds to successive monomer units, growing the polymer chain. mdpi.com |

| Termination | Two growing radical chains react to terminate the polymerization. |

Thermal Polymerization and Crosslinking Mechanisms

Thermal energy can be used not only to initiate polymerization but also to induce crosslinking in pre-formed polymers, transforming them from thermoplastic materials into thermosets with enhanced mechanical and thermal stability. For silicon-containing polymers with vinyl groups, thermal treatment is a common method to create a durable network structure.

The crosslinking mechanism often involves the vinyl groups present on the polymer chains. At elevated temperatures, these groups can react with each other or with other reactive sites, such as Si-H groups (in a hydrosilylation reaction) or residual silanol (Si-OH) groups, to form covalent bonds between polymer chains.

In the context of siloxane polymers, thermal curing plays a vital role in the final stages of network formation. mdpi.com Heat facilitates the condensation of remaining silanol groups, which releases water and forms stable Si-O-Si (siloxane) crosslinks. This process increases the crosslink density, leading to a more rigid and chemically resistant material. mdpi.com The rate and extent of this crosslinking are dependent on factors such as temperature and the concentration of reactive groups. nih.gov This increased crosslinking enhances thermal stability and slows the rate of decomposition compared to the uncrosslinked polymer. mdpi.com

Hydrolytic Polycondensation in Siloxane Network Formation

Hydrolytic polycondensation is a fundamental process for synthesizing silicone polymers (polysiloxanes) and forming crosslinked siloxane networks from silane precursors. umich.edu The mechanism involves two primary steps:

Hydrolysis: The process begins with the hydrolysis of reactive groups on the silicon atom (such as alkoxy or chloro groups) in the presence of water. This reaction replaces these groups with hydroxyl groups, forming reactive silanol (Si-OH) intermediates.

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other. This step can proceed in two ways: either two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water, or a silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule.

This step-by-step process builds up the siloxane backbone of the polymer. When monomers with more than two hydrolyzable groups are used, the condensation reactions lead to branching and ultimately the formation of a three-dimensional crosslinked network. mdpi.com The reaction conditions, such as temperature, pH, and catalyst presence, significantly influence the rates of hydrolysis and condensation, thereby affecting the final structure and properties of the resulting polysiloxane network. mdpi.com The use of microwave radiation has been shown to activate and accelerate the hydrolytic polycondensation process. nih.gov

Synthesis and Characterization of Silicon-Containing Polymers and Copolymers

The synthesis of silicon-containing polymers from this compound and its derivatives allows for the creation of materials with unique properties, including high thermal stability and chemical resistance. Characterization of these polymers is essential to understand their structure, molecular weight, and functional group incorporation.

Poly(dimethylvinylsiloxy)vinylsiloxane Systems

Poly(dimethylvinylsiloxy)vinylsiloxane represents a class of highly functional polymer matrices. A specific multi-stage synthesis route has been developed to produce this polymer. researchgate.net

The synthesis proceeds through three main stages:

Formation of a Monosodiumoxy Silane: The initial step involves the synthesis of monosodiumoxy(diethoxy)(vinyl)silane.

Hydrolytic Polycondensation (HPC): This intermediate then undergoes hydrolytic polycondensation to yield poly(sodiumoxy)vinylsiloxane. This step forms the initial polymer backbone.

Functionalization: In the final stage, the poly(sodiumoxy)vinylsiloxane is treated with chloro(dimethyl)vinylsilane. This reaction attaches the dimethylvinylsiloxy groups to the polymer backbone, resulting in the target poly(dimethylvinylsiloxy)vinylsiloxane. researchgate.net

Throughout this process, characterization is performed to confirm the structure and properties of the products at each stage. The primary techniques used include:

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the synthesized polymers.

¹H NMR Spectroscopy: Employed to confirm the chemical structure of the compounds and verify the incorporation of the vinyl and dimethylsiloxy functional groups. researchgate.net

This synthetic approach allows for the creation of a highly functional polymer that can be further modified or crosslinked through its vinyl groups for various advanced material applications.

Table 3: Synthesis of Poly(dimethylvinylsiloxy)vinylsiloxane

| Stage | Reactants | Product |

|---|---|---|

| 1 | Not specified | Monosodiumoxy(diethoxy)(vinyl)silane |

| 2 | Monosodiumoxy(diethoxy)(vinyl)silane, Water | Poly(sodiumoxy)vinylsiloxane |

| 3 | Poly(sodiumoxy)vinylsiloxane, Chloro(dimethyl)vinylsilane | Poly(dimethylvinylsiloxy)vinylsiloxane researchgate.net |

Functional Block and Graft Copolymers Derived from this compound

The vinyl group of this compound and its derivatives provides a reactive site for controlled polymerization techniques, enabling the synthesis of complex macromolecular architectures such as block and graft copolymers. These structured polymers are valuable for creating materials with distinct, well-defined domains that can lead to microphase separation and unique material properties.

Anionic living polymerization is a key technique for creating these structures. For instance, (4-vinylphenyl)this compound can be anionically polymerized to form a living polymer chain. This chain can then initiate the polymerization of a second monomer, such as styrene (B11656), to produce a well-defined block copolymer. acs.orgacs.org The resulting poly((4-vinylphenyl)this compound)-block-polystyrene (PVS-b-PSt) serves as a backbone for further modification. acs.orgacs.org

Graft copolymers can be synthesized from these block copolymer backbones. The silylvinyl groups present on the PVS block act as reactive sites. Living polymer chains of another type, such as polyisoprene, can be attached to these sites through a coupling reaction. acs.orgacs.org This "grafting to" method allows for precise control over the length, number, and position of the grafted chains, resulting in a model block-graft copolymer architecture: [poly((4-vinylphenyl)this compound)-graft-polyisoprene]-block-polystyrene. acs.org

Another approach involves the use of macromonomers. A poly(dimethylsiloxane) (PDMS) chain can be synthesized via living anionic polymerization and then terminated with chlorothis compound. researchgate.net This creates a PDMS macromonomer with a terminal dimethylvinylsilyl group. This macromonomer can then be copolymerized with other monomers, like vinyl acetate, through radical polymerization to form a graft copolymer with a poly(vinyl acetate) backbone and PDMS grafts. researchgate.net

Table 1: Examples of Copolymer Architectures from Vinylsilane Derivatives

| Copolymer Type | Monomers / Precursors | Synthesis Method | Resulting Architecture |

|---|---|---|---|

| Block Copolymer | (4-Vinylphenyl)this compound, Styrene | Anionic Living Polymerization | PVS backbone with a PSt block at one end |

| Block-Graft Copolymer | PVS-b-PSt backbone, Isoprene | Anionic Living Polymerization | PSt block with a PVS segment containing PIs grafts |

| Graft Copolymer | Vinyl Acetate, PDMS macromonomer with dimethylvinylsilyl end group | Radical Copolymerization | Poly(vinyl acetate) backbone with PDMS side chains |

The modification of polymer backbones with organometallic species introduces a range of electronic, catalytic, and ceramic-precursor properties into the material. One method to achieve this is through the metalation of a pre-existing polymer backbone. For polymers with structures similar to those derived from silane precursors, such as poly(dimethylsilene), strong organometallic bases can be used to functionalize the chain. bohrium.com

The process involves treating the polymer, dissolved in a suitable solvent like THF, with a superbasic reagent mixture, such as n-butyllithium and potassium tert-butoxide. bohrium.com This deprotonates specific sites along the polymer backbone, creating carbanionic centers. These centers can then react with various electrophiles, including chlorosilanes, to attach new silyl (B83357) groups or other organometallic moieties. bohrium.com This post-polymerization modification allows for the controlled introduction of metallic elements into the polymer structure, transforming it into an organometallic polymer.

Silyl hydride (Si-H) bonds are valuable functional groups for polymer modification due to their reactivity in hydrosilylation reactions. Incorporating these bonds directly into the polymer backbone or as pendant groups allows for subsequent, highly efficient "in-chain" or "pendant" functionalization.

A versatile strategy involves the anionic copolymerization of monomers like styrene with a silyl-hydride-functionalized monomer, such as a derivative of 1,1-diphenylethylene (DPE-SiH). researchgate.net This method introduces reactive Si-H groups at specific points along the polymer chain. The steric hindrance of the DPE derivative can influence the sequence distribution of the functional groups, allowing for the creation of alternating or gradient structures. researchgate.net

Alternatively, a polymer can be synthesized with Si-H groups at the chain ends or within the chain. For example, reacting living poly(styryl)lithium with dimethylchlorosilane quantitatively produces a polystyrene with a terminal silyl hydride group. acs.org To create in-chain functionality, two equivalents of living poly(styryl)lithium can be reacted with dichloromethylsilane, resulting in a polystyrene chain with a central silyl hydride bond. acs.org

Once the Si-H functionalized polymer is obtained, it can be modified via hydrosilylation. This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne, typically catalyzed by a platinum complex like Karstedt's catalyst. acs.orgrsc.org This method is highly efficient and tolerant of many other functional groups, making it a powerful tool for attaching a wide variety of side chains to the polymer backbone. acs.orgpnnl.gov This post-polymerization modification can be used to introduce functionalities that would not be stable under the initial polymerization conditions. acs.org

Polysilanes and Polysilylenes from Dimethylsilane (B7800572) Precursors

Polysilanes are a class of inorganic polymers characterized by a backbone consisting entirely of silicon-silicon bonds. wikipedia.org These materials exhibit unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain. scribd.comillinois.edu The most common precursors for polysilanes, such as poly(dimethylsilylene), are diorganodichlorosilanes, not vinylsilanes.

The primary synthetic route to high molecular weight, linear polysilanes is a modified Wurtz coupling reaction. wikipedia.orgillinois.edu This process involves the reductive condensation of a dimethyldichlorosilane with a dispersion of an alkali metal, typically sodium, in an inert, high-boiling solvent. wikipedia.org

(CH₃)₂SiCl₂ + 2 Na → [(CH₃)₂Si]ₙ + 2 NaCl

This reaction is subject to harsh conditions and can have limitations, including a broad molecular weight distribution and intolerance to many reactive functional groups on the monomer. scribd.comillinois.edu The yield of high molecular weight polymer can range from a few percent to around 50%. wikipedia.org

Other synthetic methods have been developed to overcome the limitations of Wurtz coupling. These include:

Dehydrogenative Coupling: This method uses transition metal catalysts to polymerize hydrosilanes (R₂SiH₂) through the elimination of hydrogen gas. scribd.com

Ring-Opening Polymerization (ROP): Strained cyclic silanes, such as cyclosilane monomers, can be polymerized using anionic initiators under milder conditions than Wurtz coupling. scribd.com

Electrochemical Coupling: Dichlorosilanes can be coupled using magnesium electrodes in an electrochemical process. scirp.org

Magnesium and Lewis Acid Reduction: A practical method involves the reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid catalyst, which can be performed at room temperature. scirp.org

The properties of polysilanes are highly dependent on the organic substituents attached to the silicon backbone. Poly(dimethylsilylene), the first polysilane synthesized, is a highly crystalline and insoluble material. wikipedia.org Introducing larger or different substituents, such as phenyl or longer alkyl chains, decreases the crystallinity and improves solubility in organic solvents. wikipedia.orgillinois.edu

Application in Advanced Polymeric and Inorganic Materials

Polymeric Precursors for Silicon Carbide Ceramics

Polymers containing silicon, particularly polysilanes and polycarbosilanes, are crucial as preceramic polymers for the production of silicon carbide (SiC) ceramics, including high-strength fibers. wikipedia.orgillinois.edu The conversion process involves the controlled pyrolysis of the polymer, which transforms the organic structure into an inorganic ceramic material. bohrium.com

Polymers derived from vinylsilanes are particularly effective SiC precursors. The presence of vinyl groups facilitates cross-linking during the initial heating stages, which helps to maintain the shape of the material and increases the final ceramic yield. dtic.mil For example, polymers made from vinylmethyldichlorosilane are convertible to SiC compositions in good yields. dtic.mil Poly(vinylsilane) itself has a predominantly polycarbosilane backbone structure and produces a carbon-rich SiC upon pyrolysis. bohrium.com

The Yajima process is a well-known method that starts with polydimethylsilane. wikipedia.orggoogle.com This polymer is first heated to around 450°C, causing it to rearrange into a polycarbosilane, a polymer with a backbone of alternating silicon and carbon atoms. scribd.com This tractable polycarbosilane can then be spun into fibers. The fibers are subsequently cured (cross-linked), often by oxidation, to render them infusible before being pyrolyzed at temperatures above 1000°C to yield dense silicon carbide fibers. scribd.comillinois.edugoogle.com

Table 2: Ceramic Yield from Pyrolysis of Silane-Based Polymers

| Precursor Polymer | Pyrolysis Conditions | Ceramic Yield (%) | Resulting Ceramic |

|---|---|---|---|

| Poly(dimethylsilane) | Multi-step process with curing | Varies, can be >50% | Stoichiometric SiC (after curing/pyrolysis) |

| Poly(vinylsilane) | Direct pyrolysis | High | Carbon-rich SiC |

| Silres H62C (polysiloxane) | 1000 °C in Argon | ~73% | Amorphous Si-C-O |

| Silres H62C (polysiloxane) | 1700 °C in Argon | ~73% | Crystalline 3C-SiC with free carbon |

Data for Silres H62C from reference mdpi.com

The final composition and crystallinity of the ceramic depend on the polymer structure and pyrolysis conditions. For example, a methyl-phenyl-vinyl-hydrogen polysiloxane precursor is amorphous up to 1200°C and begins to crystallize into the 3C-SiC phase at higher temperatures, yielding a carbon-rich ceramic at 1700°C. mdpi.com

Development of Specialty Polymer Coatings and Dielectric Materials

This compound derivatives are used in the formulation of specialty polymers for high-performance coatings and dielectric applications. Chlorothis compound serves as a coupling agent in the production of adhesives, coatings, and sealants, where it enhances adhesion between different materials like metals and plastics. innospk.com

The hydrosilylation reaction, which involves the addition of a silyl hydride (Si-H) to a vinyl group (C=C), is a fundamental chemistry for creating many specialty silicone polymers. pnnl.govgelest.com This reaction is used to crosslink silicone elastomers, which are widely employed as coatings, sealants, and encapsulants due to their thermal stability, hydrophobicity, and excellent dielectric properties. By polymerizing a divinyl monomer with a dihydride monomer, a wide variety of polymer structures can be created. pnnl.gov The properties of these polymers can be tuned by incorporating different organic structures and functional groups, making them suitable for specialized applications like chemical sensor coatings. pnnl.gov

Silicone-based polymers, including those formed through reactions involving vinylsilanes, are known for their low electrical conductivity and high dielectric strength, making them ideal for use as electrical insulators and dielectric materials in electronic components. The flexible siloxane backbone (Si-O-Si) imparts low glass transition temperatures and stable properties over a wide temperature range, which is critical for reliable performance in electronic and electrical applications.

Monolithic Capillary Columns for Chromatographic Separations

Monolithic capillary columns represent a significant advancement in separation science, offering a continuous, single-piece stationary phase that circumvents some of the limitations of traditional packed columns. The use of organofunctional silanes as precursors in the sol-gel synthesis of these columns allows for the direct incorporation of desired chemical functionalities into the silica framework. In theory, a compound such as this compound could serve as a valuable precursor in the creation of hybrid organic-inorganic monolithic stationary phases. The vinyl group provides a reactive site for further chemical modification or for influencing the chromatographic properties of the stationary phase, while the dimethylsilyl group contributes to the hydrophobic character of the material.

The general principle for creating such columns involves the co-condensation of a tetraalkoxysilane, such as tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), with an organofunctional silane like VTMS. This process, known as the sol-gel method, results in a porous, rod-like structure with a bimodal pore distribution, which is characteristic of monolithic columns and beneficial for chromatographic performance. The vinyl groups incorporated into the silica skeleton can then be used for subsequent "click" chemistry reactions, such as thiol-ene coupling, to introduce a wide range of chemical functionalities for specific separation applications. nih.gov

Research on closely related vinyl-functionalized monoliths has demonstrated their potential in various chromatographic modes. For instance, hybrid silica monolithic materials have been synthesized using VTMS and TMOS as precursors. nih.gov These materials can be ground into particles and chemically modified to create mixed-mode stationary phases for high-performance liquid chromatography (HPLC). nih.gov The vinyl groups on the surface of these materials provide a platform for attaching other functional groups, thereby tailoring the selectivity of the stationary phase. nih.gov

Given the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables on its direct application in monolithic capillary columns. The scientific community has, to date, focused on other vinyl-containing precursors for the development of these advanced chromatographic tools. Future research may explore the potential of this compound in this context, leveraging its unique chemical structure to potentially create novel stationary phases with distinct separation characteristics.

Spectroscopic Characterization and Analytical Methodologies in Dimethylvinylsilane Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of dimethylvinylsilane. These vibrations, which are unique to the molecule's structure and bonding, provide a characteristic "fingerprint" that allows for its identification and detailed structural analysis.

Infrared (IR) Spectroscopy for Structural Elucidation and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and for analyzing its conformational isomers. The IR spectrum of this compound has been recorded in the vapor phase, as amorphous and crystalline solids, and in argon and nitrogen matrices at cryogenic temperatures. This comprehensive approach allows for the identification of different conformers that exist in the fluid phases.

Studies have revealed the presence of multiple stable conformers of this compound in the liquid and gaseous states. However, upon crystallization, not all conformers are retained. Variable temperature studies of the infrared spectra of this compound dissolved in liquefied krypton have been instrumental in determining the enthalpy differences between conformers. For instance, the gauche conformer has been found to be the more stable form in both liquid krypton and in cryogenic matrices, with a determined enthalpy difference (ΔH) of approximately 0.7 ± 0.04 kJ mol⁻¹ in liquid krypton.

A selection of observed vibrational bands for this compound and their assignments are presented below:

| Frequency (cm⁻¹) | Assignment |

| 3060 | =CH₂ asymmetric stretching |

| 3015 | =CH₂ symmetric stretching |

| 2965 | CH₃ asymmetric stretching |

| 2915 | CH₃ symmetric stretching |

| 2150 | Si-H stretching |

| 1595 | C=C stretching |

| 1410 | =CH₂ scissoring |

| 1255 | CH₃ symmetric deformation |

| 955 | =CH₂ wagging |

| 870 | Si-CH₃ rocking |

| 615 | Si-C stretching |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Studies

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the vibrational modes of non-polar bonds. The Raman spectra of this compound have been recorded at various temperatures in the liquid phase, as well as in the amorphous and crystalline solid states.

Similar to IR spectroscopy, Raman studies have confirmed the existence of multiple conformers in the fluid phases of this compound. Temperature-dependent Raman spectra of the liquid have been used to construct van't Hoff plots, allowing for the determination of the enthalpy difference between the syn and gauche conformers. These studies have shown the gauche conformer to be lower in energy. The depolarization ratios obtained from Raman spectra also aid in the assignment of vibrational modes.

Key Raman shifts and their corresponding vibrational assignments for this compound are summarized in the following table:

| Raman Shift (cm⁻¹) | Assignment |

| 3058 | =CH₂ asymmetric stretching |

| 3012 | =CH₂ symmetric stretching |

| 2963 | CH₃ asymmetric stretching |

| 2913 | CH₃ symmetric stretching |

| 2148 | Si-H stretching |

| 1594 | C=C stretching |

| 1253 | CH₃ symmetric deformation |

| 614 | Si-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, a comprehensive analysis using various NMR techniques is crucial for unambiguous structural assignment and for gaining insights into its dynamic behavior.

Advanced NMR Techniques for Conformational Dynamics and Mechanistic Insights

While specific studies applying advanced NMR techniques to this compound for conformational analysis were not identified, the principles of these techniques are broadly applicable to organosilicon compounds. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can be used to probe through-space proximities of protons and to study chemical exchange processes, including conformational changes.

For instance, a NOESY experiment on a flexible molecule like this compound could potentially reveal correlations between the Si-H proton and the vinyl or methyl protons, providing insights into the preferred conformations in solution. Furthermore, variable-temperature NMR studies can be employed to monitor changes in chemical shifts and coupling constants, which can be related to the populations of different conformers and the thermodynamics of their interconversion. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For a volatile compound like this compound, techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are commonly employed.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a unique fingerprint that can be used for identification and structural elucidation.

While a specific mass spectrum for this compound was not found in the provided search results, a plausible fragmentation pattern can be predicted based on the known fragmentation of similar organosilicon compounds. Common fragmentation pathways for organosilanes include the loss of methyl groups, the vinyl group, or the hydrogen atom attached to the silicon.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) for this compound (molar mass: 86.20 g/mol ) is presented below:

| m/z | Ion Structure | Fragmentation Pathway |

| 86 | [C₄H₁₀Si]⁺˙ | Molecular Ion (M⁺˙) |

| 71 | [(CH₃)Si(CH=CH₂)]⁺ | Loss of a methyl radical (•CH₃) |

| 59 | [(CH₃)₂SiH]⁺ | Loss of a vinyl radical (•CH=CH₂) |

| 85 | [(CH₃)₂Si(CH=CH₂)]⁺ | Loss of a hydrogen radical (•H) |

| 43 | [(CH₃)SiH₂]⁺ | Rearrangement and loss of C₂H₃ |

| 29 | [SiH]⁺ | Extensive fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places. libretexts.org This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

The molecular formula of this compound is C4H9Si. nih.gov The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. researchgate.net For this compound, the theoretical exact mass can be calculated using the masses of Carbon-12, Hydrogen-1, and Silicon-28. PubChem lists the monoisotopic mass of this compound as 85.047351822 Da. nih.gov

In a typical HRMS experiment, the measured mass of the molecular ion of this compound would be compared to the theoretical exact mass. A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Theoretical Isotopic Masses for this compound (C4H9Si)

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ²⁸Si | 27.976927 |

| Calculated Exact Mass of C4H9Si | 85.047352 |

Note: The calculated exact mass is derived from the sum of the masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it an ideal method for the analysis of complex mixtures containing volatile compounds like this compound. nih.govresearchgate.net

In a GC-MS analysis, the sample mixture is first vaporized and introduced into the gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. nih.govresearchgate.net

The analysis of silanes, including vinylsilanes, by GC-MS has been a subject of research. researchgate.net For instance, a study on the gas-phase reactions of silane (B1218182) ions in an Orbitrap GC-MS system highlighted that compounds containing dimethyl(phenyl)silyl groups can exhibit unusual ion peaks due to reactions with residual water in the instrument. researchgate.netbohrium.com While this study focused on a different silane, it underscores the importance of understanding potential in-source reactions when analyzing organosilicon compounds like this compound.

Another study focused on the development of a GC-MS method for the determination of various alkoxysilanes, demonstrating the utility of this technique for the quantitative analysis of organosilicon compounds. nih.govresearchgate.net Although this compound was not one of the target analytes, the methodology described, including the use of a capillary column and flame ionization detection (with MS for confirmation), is applicable to the analysis of complex mixtures containing volatile silanes. nih.govresearchgate.net

Table 2: Illustrative GC-MS Parameters for Silane Analysis

| Parameter | Example Condition |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | DB-5 or equivalent capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature, ramp rate, and final temperature would be optimized for the specific mixture. |

| Carrier Gas | Helium |

| Mass Spectrometer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | e.g., m/z 40-500 |

This table provides a general set of parameters that could be adapted for the analysis of a complex mixture containing this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. rigaku.com

This compound is a volatile liquid at room temperature, which precludes the use of standard XRD techniques for its structural analysis. However, the solid-state structure of this compound could potentially be determined by growing a single crystal of the compound at low temperatures and then performing the XRD analysis in situ. Low-temperature XRD is a well-established technique for studying the structures of volatile compounds that are liquid or gaseous at ambient conditions. rigaku.combruker.com This would involve cooling the sample to a temperature below its melting point to induce crystallization.

Table 3: Requirements for Low-Temperature X-ray Diffraction of a Volatile Compound

| Requirement | Description |

| Sample Crystallization | In-situ cooling of the liquid sample to below its melting point to grow a single crystal. |

| Low-Temperature Device | A cryostat or similar apparatus to maintain the crystal at a stable low temperature throughout the data collection. bruker.com |

| X-ray Diffractometer | Equipped with a sensitive detector to collect the diffraction data. |

| Data Analysis Software | To solve and refine the crystal structure from the collected diffraction pattern. |

Chromatographic Methods for Purity Assessment and Separation

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a widely used technique for the separation and purity assessment of volatile compounds. In GLC, the mobile phase is a gas, and the stationary phase is a liquid coated on a solid support. The separation is based on the differential partitioning of the analytes between the gas and liquid phases.

GLC is well-suited for the analysis of volatile organosilicon compounds. A study on the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes utilized GLC to analyze the volatile products of reactions involving dichlorodiorganosilanes, including a methylvinyl derivative. researchgate.net This demonstrates the applicability of GLC for monitoring reactions and assessing the purity of products in organosilane chemistry.

For the purity assessment of this compound, a GLC method would involve injecting a sample into the instrument and obtaining a chromatogram. The presence of a single major peak would indicate high purity, while the presence of multiple peaks would suggest the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination.

Table 4: Typical Parameters for GLC Analysis of Volatile Silanes

| Parameter | Example Condition |

| Instrument | Gas chromatograph with a Flame Ionization Detector (FID) |

| Column | Capillary column with a non-polar or medium-polarity stationary phase |

| Injector Temperature | Sufficiently high to ensure rapid vaporization of the sample |

| Oven Temperature Program | Isothermal or programmed ramp to achieve optimal separation |

| Carrier Gas | Inert gas such as Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) for general-purpose analysis |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size or hydrodynamic volume in solution. azom.com It is particularly useful for characterizing the molecular weight distribution of polymers. azom.com

While GPC is not used for the analysis of the small molecule this compound itself, it is a crucial technique for characterizing polymers synthesized from it. For instance, a study reported the synthesis of poly(dimethylvinylsiloxy)vinylsiloxane, where chloro(dimethyl)vinylsilane was used as a blocking agent. The resulting polymers were characterized by GPC to determine their molecular weight characteristics. researchgate.net

In a typical GPC analysis of a polymer derived from this compound, the polymer is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate more of the pores, have a longer path and elute later. azom.com

Table 5: GPC System Components for Polysiloxane Analysis

| Component | Description |

| Solvent Delivery System | A pump to deliver the mobile phase at a constant flow rate. |

| Injector | To introduce the polymer solution into the system. |

| GPC Columns | A set of columns with different pore sizes to achieve the desired separation range. |

| Detector | A differential refractive index (DRI) detector is commonly used for polysiloxanes. lcms.cz |

| Data Acquisition System | To record and process the chromatogram and calculate molecular weight parameters. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of a wide range of compounds. While GC is often preferred for volatile compounds like this compound, HPLC can be employed for the analysis and purification of related, less volatile organosilane compounds and polymers.

An analytical HPLC method has been developed for the separation of chloro(dimethyl)vinylsilane, a closely related compound. sielc.com This reverse-phase method utilizes a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com This demonstrates the feasibility of using HPLC for the analysis of functionalized silanes.

Preparative HPLC is a variation of HPLC that is used to purify larger quantities of a compound for further use. teledynelabs.com This technique employs larger columns and higher flow rates than analytical HPLC. teledynelabs.com Preparative HPLC could be used for the purification of this compound derivatives or oligomers. The choice of stationary and mobile phases would depend on the polarity and solubility of the target compounds.

Table 6: Example HPLC Parameters for the Analysis of a Related Silane

| Parameter | Condition | Reference |

| Compound | Chloro(dimethyl)vinylsilane | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

Theoretical and Computational Chemistry Studies on Dimethylvinylsilane

Molecular Dynamics Simulations of Dimethylvinylsilane Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes and transport properties. nih.govresearchgate.net While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology is widely applied to similar organosilicon systems.

For example, MD simulations have been used to study the rotational barrier of the Si-C bond in related molecules like Vinyl(3,3,3-trifluoropropyl)dimethylsilane, which was predicted to be approximately 4.2 kcal/mol due to steric hindrance. Other studies have used MD to investigate the mechanism of interconversion between isomers of bis(indenyl)dimethylsilane. acs.org For this compound, MD simulations could be employed to explore its dynamics in different environments (e.g., in solution or as part of a polymer), study its interaction with surfaces, or simulate its behavior under stress, providing insights that complement static quantum chemical calculations. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.commit.edu By modeling the reaction pathway, researchers can identify key intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate that connects reactants and products. mit.eduupenn.educam.ac.uk The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. mdpi.com

For reactions involving organosilanes, computational modeling can predict outcomes and explain experimental observations. For example, DFT calculations can be used to explore the pathways of hydrosilylation reactions or to predict the regioselectivity of carbene insertions into Si-H bonds. researchgate.net Ab initio studies on related compounds have successfully modeled the transition states for hydrogen abstraction from various trialkylsilanes by alkyl radicals. rsc.org These calculations predicted energy barriers for the forward and reverse reactions and found that the transition states involve a nearly colinear arrangement of the attacking radical, the hydrogen atom being transferred, and the silicon atom. rsc.org Such computational approaches allow for the systematic investigation of different potential reaction mechanisms for this compound, helping to rationalize its chemical behavior and guide the design of new synthetic routes. chemrxiv.org

Computational Insights into Area-Selective Atomic Layer Deposition Processes involving this compound Analogues

Theoretical and computational chemistry studies have become indispensable for understanding the complex surface interactions that govern area-selective atomic layer deposition (AS-ALD). While direct computational studies on this compound for this specific application are not extensively documented in the provided context, significant insights can be drawn from computational analyses of its analogues, such as other silane (B1218182) and aminosilane (B1250345) precursors used as inhibitors. These studies elucidate the mechanisms of selective adsorption and surface passivation, which are critical for achieving high-fidelity patterned films.

Quantum mechanical and stochastic simulations have been employed to investigate why certain inhibitors show more efficacy than others. For instance, studies on aminosilane inhibitors revealed that their blocking ability for noble metal and metal oxide ALD could be attributed to the partial surface coverage by the inhibitors at saturation and the reactivity of the subsequent ALD precursors. researchgate.net Computational models can predict the adsorption energies and configurations of inhibitor molecules on different surfaces, such as SiO₂ versus H-Si, explaining the basis for selectivity. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool in this field. They have been used to study the adsorption of inhibitor molecules like acetylacetone (B45752) (Hacac) on non-growth surfaces such as Al₂O₃. acs.org These calculations have shown that Hacac can adsorb in different configurations (monodentate and chelate), with the monodentate form being implicated in the loss of selectivity against precursors like bis(diethylamino)silane (B1590842) (BDEAS). acs.org This level of detail is crucial for optimizing AS-ALD processes by fine-tuning the inhibitor chemistry.

Furthermore, computational studies help in understanding the role of reactive surface sites in precursor blocking. It has been shown that effective blocking is not just about physical shielding (steric hindrance) but also about chemical passivation—eliminating the specific surface sites where the precursor would otherwise adsorb. acs.org For example, DFT calculations can reveal the reaction energy diagrams for the adsorption of aminosilane precursors on surfaces with different functional groups, such as –OH versus –NH₂. researchgate.net This explains why some precursors show inherent selectivity for oxide surfaces over nitride surfaces. researchgate.net The insights gained from these computational investigations on analogues provide a robust framework for predicting and developing effective AS-ALD processes that could potentially involve this compound or its derivatives.

| Computational Method | System Studied | Key Insight | Reference |

| Quantum Mechanics / Stochastic Simulations | Aminosilane inhibitors (DMADMS, DMATMS) on SiO₂ vs. H-Si | Blocking ability is linked to partial surface coverage and subsequent precursor reactivity. | researchgate.net |

| Density Functional Theory (DFT) | Acetylacetone (Hacac) inhibitor on Al₂O₃ for SiO₂ ALD | Inhibitor adsorbs in mixed monodentate and chelate forms; monodentate configuration can lead to selectivity loss. | acs.org |

| In situ Infrared Spectroscopy & DFT | Various precursors (TMA, DMAI, TDMAA) with Hacac inhibitor | Precursor blocking requires both steric shielding and chemical passivation of reactive surface sites. | acs.org |

| Density Functional Theory (DFT) | Aminosilane precursors on –OH vs. –NH₂ terminated surfaces | Revealed different reaction energy diagrams, explaining inherent substrate-dependent selectivity (oxide vs. nitride). | researchgate.net |

Theoretical Studies on the Electronic Properties of Silicon-Containing Polymers

Theoretical studies play a pivotal role in understanding and predicting the unique electronic characteristics of silicon-containing polymers, including those with vinylsilane moieties. These polymers are of great interest due to the interaction between the silicon σ* orbitals and the π* orbitals of conjugated systems, which can lead to novel electronic and optoelectronic properties. semanticscholar.org

Early fundamental studies on linear and cyclic oligosilanes indicated that electrons in the silicon-silicon sigma bonds might be delocalized, a property reminiscent of conjugated polyenes. drhazhan.com This was evidenced by strong ultraviolet absorption bands that shifted to longer wavelengths as the silicon chain length increased. drhazhan.com This σ-conjugation is a key feature that distinguishes polysilanes from their carbon-based analogues and forms the basis of their interesting electronic behavior.

Computational quantum mechanics has been used to explore the electronic structure of these polymers. Theoretical treatments can describe conformational predictions and the nature of ground and excited electronic states. researchgate.net For instance, studies have shown that incorporating silicon atoms into polymer backbones can lead to a decrease in the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) gap. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher electrical conductivity. Aromatic compounds containing silicon are noted for their low LUMO energy levels and relatively small band gaps, making them attractive for applications in solar cells. semanticscholar.org

Theoretical models also help explain the enhanced stability and conductivity in doped silicon-containing polymers. The delocalization of electrons along the polymer backbone provides a pathway for charge mobility. rjpbcs.com Doping, which involves altering the number of pi electrons, can transform these semiconducting polymers into truly conducting materials. rjpbcs.com The ultimate conductivity is influenced by factors such as the degree of conjugation, crystallinity, and inter-chain interactions, all of which can be modeled computationally. semanticscholar.org The development of polymers like polyvinylsilane for applications such as producing silicon carbide fibers has also been guided by an understanding of their chemical and electronic behavior upon irradiation and heat treatment. researchgate.net

| Polymer/Molecule System | Theoretical Finding | Implication | Reference |

| Linear Permethylpolysilanes | Strong UV absorption shifting to longer wavelengths with increasing Si chain length. | Evidence of σ-electron delocalization along the Si-Si backbone. | drhazhan.com |

| Cyclic Peralkylsilane Oligomers | Reduction to anion radicals with the unpaired electron delocalized over the ring. | Electronic properties resemble aromatic hydrocarbons rather than cycloalkanes. | drhazhan.com |

| CL-20/Si₆ and CL-20/Ge₆ molecules | Substitution of carbon with silicon atoms leads to a decrease in the HOMO-LUMO gap (5.693 eV for C vs. 5.339 eV for Si). | Tuning electronic properties by heteroatom substitution. | researchgate.net |

| Aromatic Silicon-Containing Polymers | Low LUMO energy levels and small band gaps due to σ-π orbital interaction. | Suitable as active materials for optoelectronic devices like solar cells. | semanticscholar.org |

| Polyvinylsilane (PVS) | Used as a blend with polycarbosilane (PCS) and cured with an electron beam. | Forms a SiC fiber, indicating the vinyl groups' role in cross-linking and ceramic conversion. | researchgate.net |

Catalysis and Catalytic Applications Involving Dimethylvinylsilane and Its Derivatives

Role of Dimethylvinylsilane as a Reagent in Catalytic Cycles

This compound and its derivatives are pivotal reagents in various catalytic cycles, primarily due to the reactivity of the silicon-hydride (Si-H) and vinyl (CH=CH2) groups. In a typical catalytic cycle, the catalyst first activates a reactant, which then interacts with this compound. wikipedia.org This process often involves a precatalyst that is converted into the active catalytic species within the reaction. wikipedia.org

A key reaction is hydrosilylation, where the Si-H bond adds across a double or triple bond. For instance, in the presence of a transition metal catalyst, this compound can react with an alkene. The catalytic cycle often commences with the oxidative addition of the Si-H bond to the metal center. This is followed by the coordination of the alkene, migratory insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the alkylsilane product and regenerate the catalyst.

This compound can also participate in dehydrogenative silylation, an atom-economical method for forming silicon-containing compounds. csic.esacs.org In this process, a Si-H bond and a C-H or other X-H bond react to form a Si-C or Si-X bond with the liberation of hydrogen gas (H2). csic.es The catalytic cycle for this transformation typically involves the activation of both the Si-H and the other substrate's C-H or X-H bond by the metal center, followed by reductive elimination to form the desired product and H2.

The table below summarizes the role of this compound in these fundamental catalytic reactions.

| Catalytic Reaction | Role of this compound | Key Steps in Catalytic Cycle |

| Hydrosilylation | Source of silyl (B83357) group and hydride | Oxidative addition of Si-H, alkene coordination, migratory insertion, reductive elimination |

| Dehydrogenative Silylation | Silylating agent | Si-H bond activation, C-H (or X-H) bond activation, reductive elimination of product and H2 |

Transition Metal Catalysis with this compound Derivatives

Transition metal complexes are extensively used to catalyze reactions involving this compound and its derivatives. sigmaaldrich.com The choice of metal, ligands, and reaction conditions can significantly influence the outcome of the reaction, leading to a wide array of valuable organosilicon compounds. unizar.es

Hydrosilylation and Dehydrogenative Silylation Catalysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. epfl.chresearchgate.net While platinum-based catalysts like Karstedt's catalyst are highly effective, there is a growing interest in developing catalysts based on more earth-abundant metals such as iron, cobalt, and nickel. epfl.ch For instance, certain iron catalysts have demonstrated high activity for the hydrosilylation of styrene (B11656) derivatives. epfl.ch Cobalt catalysts, such as dicobalt octacarbonyl, are effective for the anti-Markovnikov hydrosilylation of terminal alkenes. epfl.ch

Dehydrogenative silylation offers a direct route to silyl-substituted compounds with the only byproduct being hydrogen gas. csic.esacs.org Iridium complexes have shown notable activity in catalyzing the cross-dehydrogenative coupling of amines with hydrosilanes to produce N-silylamines. csic.esacs.org The catalytic activity can be tuned by modifying the ligands on the iridium center; for example, triflate ligands have been observed to enhance catalytic performance in some systems. csic.esacs.org Gold catalysts have also been employed for the highly selective dehydrogenative cross-coupling of silanols with hydrosilanes to form hydrosiloxanes. researchgate.net

The following table presents examples of transition metal catalysts used in these transformations.

| Catalyst Type | Reaction | Substrates | Key Findings |

| Iron-based | Hydrosilylation | Styrene derivatives | High activity for specific alkenes. epfl.ch |

| Cobalt-based | Hydrosilylation | Terminal alkenes | Selective for anti-Markovnikov products. epfl.ch |

| Iridium-based | Dehydrogenative Silylation | Secondary amines and hydrosilanes | Forms N-silylamines; ligand choice influences activity. csic.esacs.org |

| Gold-based | Dehydrogenative Silylation | Silanols and hydrosilanes | Highly selective synthesis of hydrosiloxanes. researchgate.net |

Development of Novel Catalytic Ligands from this compound Precursors

This compound serves as a versatile precursor for synthesizing novel ligands for transition metal catalysts. The reactivity of its vinyl and silyl groups allows for the incorporation of silicon-containing moieties into various ligand frameworks. This can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. ucla.edu

One approach involves the synthesis of ligands with N-donor groups, such as pyridines or quinolines, attached to a silicon atom. unizar.es These "NSiN-type" ligands can coordinate to transition metals like rhodium and iridium, creating complexes that are active in catalysis. unizar.es For example, rhodium(III) complexes with such ligands have been successfully used as catalysts for the dehydrogenative silylation of ketones to produce silyl enol ethers. unizar.es

The development of chiral ligands derived from this compound precursors is a significant area of research, aiming to achieve enantioselective transformations. mdpi.comacs.orgescholarship.orgnih.gov By creating a chiral environment around the metal center, these ligands can direct the stereochemical outcome of the reaction. escholarship.orgnih.gov For instance, chiral bisphosphine and pyridyl oxazoline (B21484) ligands have been developed for rhodium- and iridium-catalyzed enantioselective intramolecular silylation of C-H bonds. escholarship.orgnih.gov

The table below showcases examples of ligand types developed from silyl precursors.